
Lomefloxacin hydrochloride
Übersicht
Beschreibung
Lomefloxacin hydrochloride is a fluoroquinolone antibiotic used to treat bacterial infections, including bronchitis and urinary tract infections. It is also employed as a prophylactic treatment to prevent urinary tract infections prior to surgery . This compound is known for its broad-spectrum antibacterial activity against both gram-negative and gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lomefloxacin hydrochloride can be synthesized through a series of chemical reactions starting from 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid. The synthesis involves the formation of a magnesium chelate with itself, which is unique to lomefloxacin .
Industrial Production Methods: One method involves dissolving this compound in water, followed by the addition of sodium hydroxide and hydrochloric acid to form a clear solution. The solution is then filtered, sterilized, and freeze-dried to obtain the final product . Another method includes the preparation of a concentrated solution, heating, filtering with activated carbon, and regulating the pH value before final filtration and packaging .
Analyse Chemischer Reaktionen
Reaktionstypen: Lomefloxacinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: Umfasst häufig nukleophile Substitutionsreaktionen mit Reagenzien wie Natriumhydroxid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Lomefloxacin, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Lomefloxacin hydrochloride is indicated for various infections, including:
- Chronic bronchitis : It is effective in treating acute bacterial exacerbations caused by pathogens such as Haemophilus influenzae and Moraxella catarrhalis.
- Urinary tract infections (UTIs) : It is used for both uncomplicated and complicated UTIs, demonstrating significant efficacy against common uropathogens .
- Prophylactic use : The drug is administered to prevent UTIs in patients undergoing certain surgical procedures, such as transrectal or transurethral surgeries .
Pharmacokinetics
Lomefloxacin has a relatively long half-life of 6 to 8 hours, allowing for convenient dosing schedules. It achieves good tissue penetration following oral administration, which enhances its effectiveness in treating systemic infections .
Adverse Effects and Safety Profile
While generally well-tolerated, lomefloxacin can cause side effects such as photosensitivity reactions. A nationwide study in Japan involving 4,276 patients reported a photosensitivity incidence of approximately 1.03%, with most cases being mild . The incidence was notably higher in older patients and those treated for extended periods.
Table 1: Photosensitivity Incidence by Dosage and Age
Treatment Duration | Age Group | No. of Patients | Photosensitivity Incidence (%) |
---|---|---|---|
Less than 30 days | <60 | 1,533 | 1.30 |
Less than 30 days | ≥60 | 280 | 6.43 |
More than 30 days | <60 | 140 | 0 |
More than 30 days | ≥60 | 280 | 6.43 |
Case Studies and Research Findings
Numerous studies have documented the effectiveness of lomefloxacin in clinical settings:
- Case Study on Chronic Bronchitis : In a clinical trial involving patients with chronic bronchitis exacerbations, lomefloxacin demonstrated significant improvement in symptoms and bacterial eradication rates compared to placebo controls .
- UTI Treatment Efficacy : A study reported that out of patients with complicated UTIs caused by Pseudomonas aeruginosa, a substantial percentage achieved microbiological eradication following treatment with lomefloxacin .
- Photosensitivity Research : A comprehensive analysis of patient data indicated that age and treatment duration were significant factors influencing the incidence of photosensitivity reactions .
Wirkmechanismus
Lomefloxacin hydrochloride exerts its antibacterial effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
- Norfloxacin
Comparison: Lomefloxacin hydrochloride is unique in its ability to form a magnesium chelate with itself, which is not observed in other fluoroquinolones . Additionally, it has a longer half-life compared to some other fluoroquinolones, making it suitable for once-daily dosing .
This compound stands out due to its broad-spectrum activity, unique chemical properties, and effective mechanism of action, making it a valuable compound in the field of antibacterial research and treatment.
Biologische Aktivität
Lomefloxacin hydrochloride is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article provides an in-depth examination of its biological activity, including mechanisms of action, clinical efficacy, and notable research findings.
Lomefloxacin exhibits its bactericidal effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The mechanisms can be summarized as follows:
- DNA Gyrase Inhibition : This enzyme is predominantly targeted in gram-negative bacteria, leading to strand breakage and inhibition of DNA replication.
- Topoisomerase IV Inhibition : This enzyme is the primary target in gram-positive bacteria, also resulting in similar disruptions to DNA replication and transcription .
Antibacterial Spectrum
Lomefloxacin is effective against a wide range of both gram-negative and gram-positive organisms. The following table summarizes its antibacterial activity:
Organism Type | Examples | Activity |
---|---|---|
Gram-Negative Bacteria | E. coli, Neisseria gonorrhoeae | Excellent |
Gram-Positive Bacteria | Staphylococcus aureus, S. pneumoniae | Effective |
Others | Shigella, Salmonella, Campylobacter | Broad-spectrum activity |
Clinical Applications
Lomefloxacin is utilized in the treatment of various infections, including:
- Chronic Bronchitis : Effective in managing acute exacerbations.
- Urinary Tract Infections (UTIs) : Both complicated and uncomplicated forms are treated effectively.
- Surgical Prophylaxis : Used to prevent UTIs in patients undergoing certain surgical procedures .
1. Cytotoxicity in Melanoma Cells
A study investigated the effects of lomefloxacin on COLO829 melanoma cells, revealing significant findings:
- Cell Viability : Lomefloxacin decreased cell viability in a concentration-dependent manner, with IC50 values ranging from 0.25 to 0.51 mmol/L.
- Reactive Oxygen Species (ROS) Production : Treatment led to increased ROS generation, which was associated with apoptosis induction. The increase in ROS was measured using 2DCFDA staining, showing enhancements of 38%, 93%, and 137% at concentrations of 0.1, 0.5, and 1.0 mmol/L respectively .
2. Photosensitivity Reactions
A nationwide survey conducted in Japan analyzed photosensitivity reactions associated with lomefloxacin treatment:
- Incidence : Among 4,276 patients studied, photosensitivity occurred in 44 patients (1.03%).
- Severity : Most reactions were mild and resolved upon discontinuation of the drug .
Pharmacokinetics
Lomefloxacin demonstrates favorable pharmacokinetic properties:
- Absorption : Rapid absorption with approximately 95% to 98% bioavailability after oral administration.
- Half-Life : Approximately 6 to 8 hours, allowing for once-daily dosing.
- Excretion : Primarily eliminated through urine, with about 65% as unchanged drug .
Safety Profile
The safety profile of lomefloxacin has been evaluated across multiple studies:
Eigenschaften
CAS-Nummer |
98079-52-8 |
---|---|
Molekularformel |
C17H20ClF2N3O3 |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydron;chloride |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H |
InChI-Schlüssel |
KXEBLAPZMOQCKO-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Kanonische SMILES |
[H+].CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.[Cl-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
98079-52-8 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
98079-51-7 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid Décalogiflox Logiflox lomefloxacin lomefloxacin hydrochloride lomenfloxacin Maxaquin NY 198 NY-198 Ocacin Okacin Okacyn SC 4711 SC-4711 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.